molecular formula C12H19N5O2S B4239610 3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione

3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione

Cat. No.: B4239610
M. Wt: 297.38 g/mol
InChI Key: OSYBCDUQGDUDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is a complex organic compound that features a triazine ring substituted with ethylamino groups and a thioether linkage to a pentanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions to introduce the ethylamino groups at the 4 and 6 positions.

    Thioether Linkage Formation: The intermediate product is then reacted with a thiol compound to form the thioether linkage.

    Attachment of the Pentanedione Moiety: Finally, the pentanedione moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pentanedione moiety.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-bis(ethylamino)-1,3,5-triazine: A structurally similar compound with a chlorine atom instead of the thioether linkage.

    4,6-bis(ethylamino)-1,3,5-triazine-2-carbohydrazide: Another related compound with a carbohydrazide group.

Uniqueness

3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is unique due to its thioether linkage and pentanedione moiety, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-5-13-10-15-11(14-6-2)17-12(16-10)20-9(7(3)18)8(4)19/h9H,5-6H2,1-4H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYBCDUQGDUDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC(C(=O)C)C(=O)C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Reactant of Route 3
3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.